N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is a complex organic compound featuring a tetrahydropyran ring, a phenyl group, and a propionamide moiety
Mechanism of Action
Target of Action
The primary target of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is Interstitial collagenase . This enzyme plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that the compound interacts with its target, interstitial collagenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Propionamide Moiety: The propionamide group can be formed by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Phenylpropionamide: Lacks the tetrahydropyran ring but has similar functional groups.
Hydroxyphenylethylamine: Contains a phenyl and hydroxyl group but lacks the propionamide moiety.
Uniqueness
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is unique due to the combination of its tetrahydropyran ring, phenyl group, and propionamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-15(18)17-12-16(19,13-6-4-3-5-7-13)14-8-10-20-11-9-14/h3-7,14,19H,2,8-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXAVVMYHHGCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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